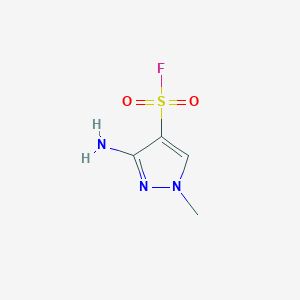

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride

Descripción general

Descripción

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound with a pyrazole core structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities and are often used in the synthesis of pharmaceuticals . They are commonly classified as inhibitors of protein glycation .

Mode of Action

Pyrazole derivatives are known to participate in various chemical reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These reactions can lead to the formation of various products, depending on the specific conditions and reactants involved.

Biochemical Pathways

Pyrazole derivatives are known to inhibit the cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51), a key enzyme in the biosynthesis of sterols in fungi . This inhibition can disrupt the normal functioning of the cell membrane, leading to cell death .

Pharmacokinetics

It is noted that the compound is slightly soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

The inhibition of cyp51 by pyrazole derivatives can lead to the disruption of the cell membrane’s normal functioning, ultimately resulting in cell death .

Action Environment

The action of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution within the body and its efficacy. Additionally, the compound is air-sensitive and should be stored away from air . It should also be kept in a cool place, in a tightly closed container, and away from oxidizing agents .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives, including those with an amino group at the 3-position (3-aminopyrazoles), can provide useful ligands for receptors or enzymes . They interact with various biomolecules, such as p38MAPK, different kinases, COX, and others

Cellular Effects

It is known that aminopyrazoles can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminopyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Aplicaciones Científicas De Investigación

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

3-amino-1-methyl-1H-pyrazole: This compound lacks the sulfonyl fluoride group and has different reactivity and applications.

4-amino-1H-pyrazole: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.

Uniqueness

3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets . This makes it particularly valuable in the development of enzyme inhibitors and other bioactive molecules .

Actividad Biológica

3-Amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its pyrazole core and a sulfonyl fluoride functional group, which enhances its electrophilic character and reactivity. The compound is particularly noted for its potential in medicinal chemistry, specifically in enzyme inhibition and as a building block for various pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to covalently modify biological targets, particularly through the sulfonyl fluoride moiety. This group can react with nucleophilic sites in proteins, especially serine residues, leading to enzyme inhibition. Notably, this compound has been identified as an inhibitor of the cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway in fungi. The inhibition of CYP51 disrupts normal cellular functions, ultimately resulting in cell death.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antifungal Activity : Inhibition of CYP51 makes it a potent antifungal agent by disrupting ergosterol synthesis in fungal cell membranes.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them valuable in treating inflammatory diseases.

- Analgesic Effects : They have also shown potential as analgesics, providing pain relief through various mechanisms.

- Anticancer Properties : Research indicates that pyrazole compounds can inhibit cancer cell growth by targeting metabolic pathways essential for tumor survival .

Research Findings and Case Studies

A study focused on the optimization of pyrazole-based inhibitors highlighted the efficacy of compounds similar to this compound in inhibiting lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. The lead compounds demonstrated low nanomolar inhibition of both LDHA and LDHB, significantly reducing lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673) .

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water, which may affect its bioavailability. Its reactivity due to the sulfonyl fluoride group allows for covalent interactions with biological targets, enhancing its potential therapeutic applications.

Propiedades

IUPAC Name |

3-amino-1-methylpyrazole-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3O2S/c1-8-2-3(4(6)7-8)11(5,9)10/h2H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKZTQJSVBDNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172118-87-3 | |

| Record name | 3-amino-1-methyl-1H-pyrazole-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.